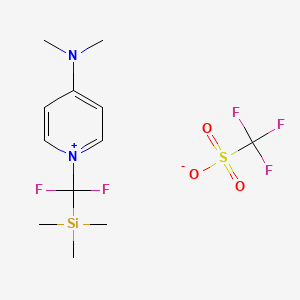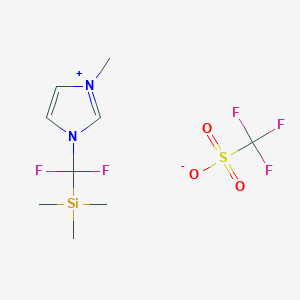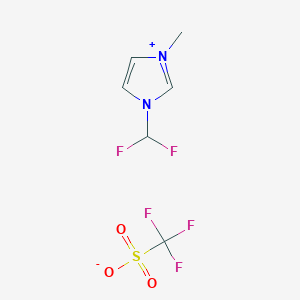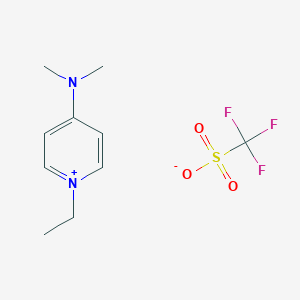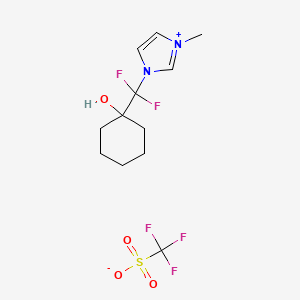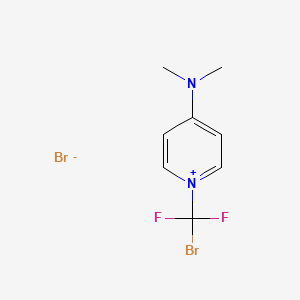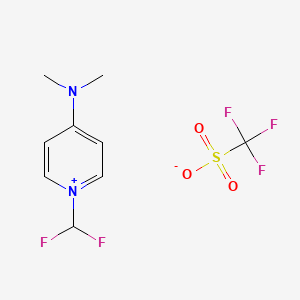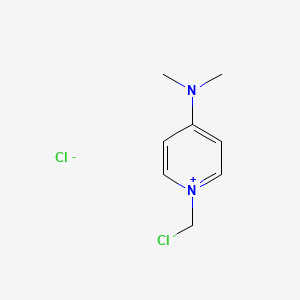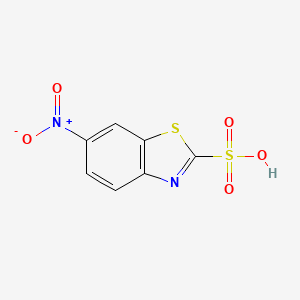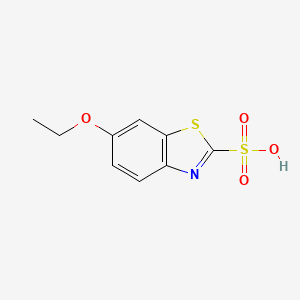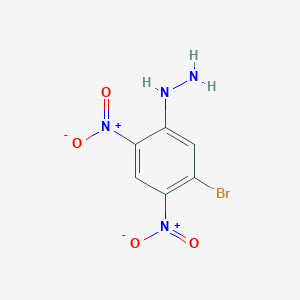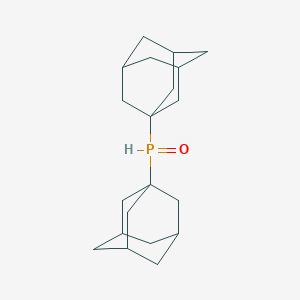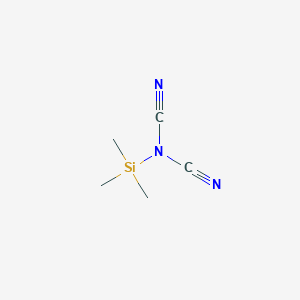
Dicyano(trimethylsilyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyano(trimethylsilyl)amine is an organosilicon compound with the chemical formula (CH₃)₃SiN(CN)₂. It is a derivative of trimethylsilyl amine, where two hydrogen atoms are replaced by cyano groups. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: Dicyano(trimethylsilyl)amine can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with sodium cyanamide in the presence of a base such as sodium hydride. The reaction proceeds as follows:
(CH3)3SiCl+Na2NCN→(CH3)3SiN(CN)2+NaCl
The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions: Dicyano(trimethylsilyl)amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano groups are replaced by other nucleophiles.
Addition Reactions: The compound can react with electrophiles to form addition products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Transition metal catalysts like palladium or nickel can facilitate certain reactions.
Major Products Formed:
Substituted Amines: When reacting with nucleophiles.
Cyanated Compounds: When reacting with electrophiles.
Heterocycles: Through cyclization reactions.
科学研究应用
Dicyano(trimethylsilyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those containing cyano groups.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
作用机制
The mechanism by which dicyano(trimethylsilyl)amine exerts its effects involves the reactivity of the cyano groups and the trimethylsilyl moiety. The cyano groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Molecular Targets and Pathways:
Nucleophilic Attack: The cyano groups can undergo nucleophilic attack by various reagents.
Electrophilic Addition: The compound can participate in electrophilic addition reactions.
Cyclization: The formation of heterocycles through intramolecular reactions.
相似化合物的比较
Dicyano(trimethylsilyl)amine can be compared with other similar compounds, such as:
Trimethylsilyl Cyanide: Similar in structure but with only one cyano group.
Dicyanoamine: Lacks the trimethylsilyl group, making it more reactive.
Trimethylsilyl Azide: Contains an azide group instead of cyano groups.
Uniqueness:
Stability: The presence of the trimethylsilyl group provides stability and steric protection.
Reactivity: The dual cyano groups offer versatile reactivity in various chemical reactions.
Applications: Its unique structure makes it suitable for specialized applications in synthesis and materials science.
属性
IUPAC Name |
cyano(trimethylsilyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3Si/c1-9(2,3)8(4-6)5-7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJDSCXKSWQZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
